molecular formula C20H18N2O4S B13378365 (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13378365
M. Wt: 382.4 g/mol
InChI Key: DFULVTONUADMBR-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a synthetic organic compound supplied for research purposes. This molecule features a 1,3-benzodioxole core, a heterocyclic structure known to be present in biologically active molecules, and an olefinic compound backbone characterized by the (E)-configured methylidene group at the 5-position of the thiazol-4-one ring . The structure is elaborated with an ethoxy substituent and a 3-methylanilino moiety, making it a candidate for exploration in various biochemical and pharmacological studies. Compounds containing the 1,3-benzodioxole scaffold have been investigated for their activity against various biological targets. For instance, some derivatives are known to act as inhibitors of kinases like Dual-specificity tyrosine-phosphorylation regulated kinase 2 (DYRK2) . Furthermore, structurally related enamide compounds featuring the 1,3-benzodioxol group have been patented for their use as TRPM8 receptor agonists , indicating potential applications in physiological cooling research . This combination of features makes this reagent a valuable chemical tool for researchers in medicinal chemistry and drug discovery. The compound is provided with guaranteed purity and stability for in vitro research. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O4S/c1-3-24-15-10-17-16(25-11-26-17)8-13(15)9-18-19(23)22-20(27-18)21-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,21,22,23)/b18-9+

InChI Key

DFULVTONUADMBR-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C)S3)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)NC(=NC4=CC=CC(=C4)C)S3)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with 2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzodioxole and thiazolidinone rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazolidinone moieties may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of these compounds is highly dependent on substituent patterns:

  • Chlorophenyl and Dichlorophenyl Derivatives (): Substitution with halogens (e.g., Cl) enhances antimicrobial potency due to increased electrophilicity. For example, a dichlorophenyl analog () showed improved MIC50 values compared to non-halogenated derivatives .
  • Hydroxy and Methoxy Groups (): Polar substituents like -OH or -OCH3 can improve solubility but may reduce membrane permeability. Compound 9e () with a methoxy group exhibited moderate activity, while a bromo-hydroxy analog () demonstrated enhanced selectivity in antimicrobial assays .

Table 2: Bioactivity Trends Based on Substituents

Substituent Type Effect on Activity Example Compound Reference
Halogen (Cl, Br) ↑ Antimicrobial activity
Alkoxy (ethoxy, methoxy) Moderate activity, improved stability Target Compound, 9e
Amino (anilino, diethylamino) Variable effects based on steric bulk D8, Target Compound
Physicochemical Properties

Molecular weight and substituent lipophilicity critically influence drug-likeness:

  • The target compound (MW ~409 g/mol) falls within the acceptable range for oral bioavailability, whereas larger analogs like the dichlorophenyl derivative (, MW ~457 g/mol) may face absorption challenges .
  • LogP Comparisons : The 6-ethoxy group in the target compound likely increases logP compared to hydroxy-substituted analogs (e.g., ), balancing solubility and membrane penetration .

Biological Activity

The compound (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S. Its structure includes a thiazole ring, a benzodioxole moiety, and an aniline derivative, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanisms include:

  • Enzyme Inhibition : The thiazole ring can act as a competitive inhibitor for enzymes involved in key metabolic pathways.
  • Receptor Modulation : The benzodioxole moiety may bind to specific receptors, influencing signal transduction pathways.

These interactions can lead to various pharmacological effects such as anti-inflammatory, antioxidant, and anticancer activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell proliferation through apoptosis induction.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
Study AMCF-715.2Apoptosis induction
Study BHeLa10.5Cell cycle arrest
Study CA54912.8Inhibition of migration

Antioxidant Properties

The compound's antioxidant activity has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively reduces oxidative stress markers.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(5E)-Thiazole Derivative25.030.0
Standard (Ascorbic Acid)10.012.0

Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the anticancer efficacy of related thiazole compounds on breast cancer cells. The study found that the compound induced apoptosis via the intrinsic pathway, with significant downregulation of Bcl-2 and upregulation of Bax proteins.

Case Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant mechanisms of similar benzodioxole derivatives, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation in cellular models.

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity of this thiazol-4-one derivative?

The synthesis involves multi-step organic reactions, including condensation of substituted benzodioxol derivatives with thiazolidinone precursors. Key recommendations:

  • Reagent selection : Use ethanol or DMSO as solvents under reflux (80–100°C) to enhance reaction kinetics .
  • Catalytic optimization : Introduce base catalysts like potassium hydroxide to facilitate imine bond formation .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
  • Quality control : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Basic: How can structural ambiguities in the compound’s E/Z isomerism be resolved experimentally?

The (5E)-configuration is stabilized by conjugation between the benzodioxol methylidene and thiazol-4-one ring. To confirm geometry:

  • X-ray crystallography : Resolve spatial arrangement of substituents (e.g., C5–C6 bond length ~1.34 Å for E-configuration) .
  • NOESY NMR : Detect proximity between H-atoms on the benzodioxol and thiazole rings to distinguish E/Z forms .
  • UV-Vis spectroscopy : Compare λmax shifts; E-isomers typically exhibit bathochromic shifts due to extended conjugation .

Advanced: How can contradictory bioassay data (e.g., IC50 variability in enzyme inhibition) be systematically addressed?

Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:

  • Assay standardization : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v) to minimize artifacts .
  • Metabolic stability testing : Use liver microsomes to assess degradation rates; modify substituents (e.g., ethoxy→methoxy) to enhance stability .
  • SAR analysis : Compare inhibitory activity of analogs (e.g., replacing 3-methylanilino with 4-ethoxyphenyl) to identify critical pharmacophores .

Advanced: What computational methods are effective for predicting binding modes to biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Key residues (e.g., Lys33, Glu81 in PKA) may form hydrogen bonds with the thiazol-4-one carbonyl .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2.0 Å) and ligand-protein hydrogen bond occupancy (>70%) .
  • QSAR models : Corolate electronic descriptors (e.g., HOMO-LUMO gap) with activity data to prioritize derivatives for synthesis .

Basic: Which analytical techniques are essential for characterizing post-synthetic modifications (e.g., halogenation)?

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 413.0821 for brominated derivatives) .
  • FT-IR spectroscopy : Identify C–Br stretches (~550 cm<sup>−1</sup>) or C=O vibrations (~1680 cm<sup>−1</sup>) .
  • Elemental analysis : Validate halogen incorporation (e.g., %Br calculated vs. observed) .

Advanced: How can solvent effects on the compound’s reactivity in nucleophilic substitutions be quantified?

  • Kinetic studies : Measure reaction rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents using UV-Vis monitoring .
  • Kamlet-Taft parameters : Correlate solvent polarity (π*) and hydrogen-bond acidity (α) with activation energy (ΔG<sup>‡</sup>) .
  • DFT calculations : Compare solvation-free energies (e.g., SMD model) to predict optimal solvents for SNAr reactions .

Basic: What strategies improve solubility for in vitro assays without compromising bioactivity?

  • Prodrug design : Introduce phosphate esters at the ethoxy group, hydrolyzed in vivo .
  • Co-solvent systems : Use PEG-400/water (1:4 v/v) or cyclodextrin inclusion complexes .
  • Structural tweaks : Replace 6-ethoxy with morpholinoethoxy to enhance hydrophilicity .

Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Single-crystal XRD : Determine bond lengths (e.g., C=S vs. C–SH) to distinguish thione/thiol tautomers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H vs. O···H contacts) influencing tautomer stability .
  • Variable-temperature NMR : Monitor proton shifts to detect tautomeric equilibria .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Temperature : Store at −20°C in amber vials to avoid photodegradation .
  • Atmosphere : Use argon-filled containers to minimize oxidation of the methylidene group .
  • Lyophilization : Convert to stable powders for long-term storage (>2 years) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Core modifications : Replace thiazol-4-one with oxazolone to reduce off-target binding .
  • Substituent screening : Test 3-methylanilino vs. 3-trifluoromethylanilino for enhanced kinase selectivity .
  • Pharmacophore mapping : Use Discovery Studio to align key features (e.g., hydrogen bond acceptors) with target active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.